molecular formula C18H20FN3O2S B2374802 N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide CAS No. 958587-49-0

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

Cat. No.: B2374802
CAS No.: 958587-49-0
M. Wt: 361.44
InChI Key: BDLLHARALZUSPD-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide” is a chemical compound with the molecular formula C13H16FNO .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 630.4±55.0 °C, and its predicted density is 1.19±0.1 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 11.58±0.70 .

Scientific Research Applications

Synthesis and Characterization

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a research chemical that has been synthesized and characterized in various studies. The synthesis involves bioisosteric replacement of indazole rings commonly found in synthetic cannabinoids with a pyrazole ring system, leading to compounds with potential pharmacological activities that are yet to be fully explored. These compounds, including their isomers, have been synthesized using specific routes, and their correct identification is crucial to prevent mislabeling of research chemicals. The compounds have undergone extensive analytical characterization, including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis, to understand their properties and potential applications in scientific research (McLaughlin et al., 2016).

Potential in Medicinal Chemistry

The compound's unique structure, featuring a fluorophenyl group and a pyrazole core, makes it a valuable scaffold in medicinal chemistry. Fluorinated compounds, like those derived from 4-fluorobenzoic acid, have been extensively studied for their biological properties, including their use as serotonin 1A receptor antagonists. These compounds exhibit diverse pharmacokinetic properties and have been used to assess dynamic changes in serotonin levels, which could have implications for the development of new psychiatric and neurological medications (Lang et al., 1999).

Mechanism of Action

This compound belongs to the class of organic compounds known as phenylpyrazoles . These compounds consist of a pyrazole bound to a phenyl group .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-13-6-8-14(9-7-13)22-17(15-10-25(24)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLLHARALZUSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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